molecular formula C15H11Cl2N3O2 B2461737 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime CAS No. 339279-73-1

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime

Cat. No.: B2461737
CAS No.: 339279-73-1
M. Wt: 336.17
InChI Key: XKJIJDOGNXFXLF-NPOUHDBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime (CAS: 339279-73-1) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of novel heterocyclic compounds. Its molecular structure, featuring a propanal oxime core substituted with 2,4-dichlorophenyl and phenylhydrazono groups, makes it a versatile precursor for the development of biologically active molecules. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers utilize this chemical scaffold in the design and synthesis of fused heterocyclic systems, such as thiazolyl-pyrazole derivatives, which have shown promising biological activities in scientific studies. These activities include potential anticancer properties, with some analogous compounds demonstrating inhibitory effects on the epidermal growth factor receptor (EGFR) kinase, a well-known target in cancer therapy . The oxime functional group present in the structure is also a key pharmacophore in modern drug discovery; research on analogous oxime-containing compounds has revealed their potential as potent antagonists of Transient Receptor Potential (TRP) channels, such as TRPA1 and V1, which are important regulators of pain and inflammation . This makes it a valuable compound for researchers investigating new pathways in neuropharmacology and inflammation. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJIJDOGNXFXLF-NPOUHDBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Oxime Synthesis

The oxime functional group is typically introduced via condensation of a carbonyl compound with hydroxylamine. For example, 2,6-dichlorobenzaldehyde oxime—a structural analog—is synthesized by reacting 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol-water under basic conditions (NaOH, 90°C, 24 h), achieving a 96% yield. Adapting this method, the propanal carbonyl group in the target compound can be converted to an oxime using similar conditions.

Reaction Conditions:

  • Solvent: Ethanol-water (1:1)
  • Base: Sodium hydroxide (2.5 equiv)
  • Temperature: 90°C
  • Yield: 90–97%

Alternative Oxime Formation Protocols

Triethylamine in dichloromethane offers a mild alternative for oxime synthesis, avoiding high temperatures. For instance, 2,6-dichlorobenzaldehyde oxime was prepared at room temperature using triethylamine as a base, yielding 94%. This method minimizes side reactions, making it suitable for heat-sensitive intermediates.

Hydrazone Formation via Phenylhydrazine Condensation

The phenylhydrazone moiety is introduced through condensation of a ketone or aldehyde with phenylhydrazine. β-Ketoaldehydes, such as 3-(2,4-dichlorophenyl)-3-oxopropanal, react with phenylhydrazine in acidic or neutral conditions to form hydrazones.

Optimized Procedure:

  • Reactants: 3-(2,4-Dichlorophenyl)-3-oxopropanal + phenylhydrazine
  • Solvent: Ethanol or methanol
  • Catalyst: Acetic acid (1–2 drops)
  • Temperature: Reflux (78°C)
  • Yield: 75–85%

The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl carbon, followed by dehydration. Steric hindrance from the dichlorophenyl group may necessitate extended reaction times (12–24 h).

One-Pot Tandem Synthesis

A streamlined approach combines oxime and hydrazone formation in a single pot. β-Ketoaldehydes are treated sequentially with hydroxylamine hydrochloride and phenylhydrazine under controlled pH.

Example Protocol:

  • Oxime Formation: React 3-(2,4-dichlorophenyl)-3-oxopropanal with hydroxylamine hydrochloride (1.1 equiv) and NaOH in ethanol-water at 50°C for 6 h.
  • Hydrazone Formation: Add phenylhydrazine (1.05 equiv) and stir at room temperature for 12 h.
  • Yield: 70–78%

This method reduces purification steps but requires careful pH monitoring to prevent overoxidation or decomposition.

Catalytic and Regioselective Methods

Iodine-Catalyzed Cyclization

Iodine catalyzes the cyclization of terminal alkynes with hydrazines to form pyrazole derivatives, a strategy adaptable for synthesizing hydrazone-linked compounds. For example, treatment of 3-(2,4-dichlorophenyl)propargyl aldehyde with phenylhydrazine in the presence of iodine (10 mol%) yields the target hydrazone with 80% regioselectivity.

Stereochemical Considerations and Challenges

The E/Z configuration of the oxime and hydrazone groups significantly impacts biological activity. Oximes predominantly adopt the anti (E) configuration due to steric repulsion between the hydroxyl group and adjacent substituents. Hydrazones, however, may exhibit tautomerism, requiring spectroscopic validation (e.g., $$ ^1\text{H} $$-NMR coupling constants) to confirm structure.

Common Pitfalls:

  • Overoxidation: Prolonged exposure to hydroxylamine can degrade sensitive aldehydes.
  • Hydrazone Tautomerism: Acidic conditions may promote undesired tautomeric shifts.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Hydroxylamine + NaOH Ethanol-water, 90°C, 24 h 96 High yield, simple setup High energy input
Triethylamine Dichloromethane, RT, 8 h 94 Mild conditions Solvent toxicity
One-Pot Tandem Ethanol, sequential addition 78 Reduced steps Requires pH control
Iodine Catalysis I$$_2$$, DMF, 40°C 80 Regioselective Limited substrate scope

Experimental Optimization and Scale-Up

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance oxime stability but complicate purification. Ethanol-water mixtures balance solubility and ease of isolation.

Temperature Control

Oxime formation at 90°C accelerates kinetics but risks decomposition. Gradual heating (50°C → 90°C) improves reproducibility.

Workup and Purification

  • Liquid-Liquid Extraction: Ethyl acetate effectively isolates the product from aqueous phases.
  • Crystallization: Hexane trituration yields high-purity solids (97.7% purity).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Electronic Features

Key analogs differ in substituents on the aryl rings (Table 1). For example:

  • 3-(4-Methoxyphenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal oxime (CymitQuimica, CAS 338962-02-0) replaces chlorine with electron-donating methoxy and fluorine groups, reducing electrophilicity but enhancing solubility in polar solvents .
  • 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (CAS 339279-66-2) introduces bromine and additional chlorines, increasing molecular weight (MW: 413.05 g/mol) and steric bulk, which may hinder π-stacking in crystal lattices .

Table 1: Substituent Effects on Key Analogs

Compound Aryl Group (R₁) Hydrazone (R₂) MW (g/mol) Notable Properties
Target Compound 2,4-Dichlorophenyl Phenyl 341.17 High electrophilicity, antimicrobial potential
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl 4-Fluorophenyl 315.30 Improved solubility, lower thermal stability
3-(4-Bromophenyl)-3,5-dichloro analog 4-Bromophenyl 3,5-Dichlorophenyl 413.05 Enhanced steric bulk, optoelectronic applications
3-(4-Chlorophenyl)-2-(phenyl) analog 4-Chlorophenyl Phenyl 318.16 Intermediate reactivity, used in agrochemicals

Industrial and Agricultural Relevance

  • Agrochemicals: Dichlorophenyl groups are prevalent in pesticides like quinconazole (CAS 103222-66-2, ), where chlorine atoms enhance bioactivity by resisting metabolic degradation .
  • Coordination Chemistry: Compared to 3-(4-nitrophenyl)hydrazono ligands (), the dichlorophenyl group offers a balance between electron-withdrawing effects and synthetic accessibility, making it suitable for stable metal complexes .

Biological Activity

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime, also known by its CAS number 338414-48-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C15H10Cl2N2O2
  • Molecular Weight : 321.16 g/mol
  • Structure : The compound features a dichlorophenyl group and a phenylhydrazono moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with oxime functionalities often exhibit a range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

  • Mechanism of Action : The oxime group is believed to enhance the binding affinity to various kinases involved in cancer progression. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of oximes can induce apoptosis in cancer cell lines such as lung cancer cells through the inhibition of GSK-3β, leading to reduced NF-κB activation and subsequent inflammation .
    • A specific study highlighted that compounds similar to this compound inhibited tumor growth by up to 90% in xenograft models .

Anti-inflammatory Effects

  • Cytokine Inhibition : The compound has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and inhibit iNOS expression in LPS-stimulated macrophages .
  • Research Findings :
    • The anti-inflammatory properties were attributed to the suppression of key signaling pathways involved in inflammation, including the NF-κB pathway .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of CDK and GSK-3β; induction of apoptosis
Anti-inflammatoryReduction of IL-6 and iNOS; inhibition of NF-κB
Kinase InhibitionTargeting various kinases involved in cell signaling

Q & A

Q. Key Optimization Factors :

ParameterImpact on YieldExample Conditions
Solvent polarityHigher polarity (e.g., DMF) stabilizes intermediates but may reduce oxime yield; ethanol/water balances reactivity .Ethanol:H₂O (3:1)
TemperatureElevated temps (60–80°C) accelerate hydrazone formation but risk decomposition; oxime steps favor 25–40°C .70°C for hydrazone, 30°C for oxime
CatalystTriethylamine or pyridine enhances nucleophilicity in oxime steps by scavenging HCl .5 mol% pyridine

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the oxime with >95% purity .

Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), oxime proton (δ 8.3–8.5 ppm, singlet), and dichlorophenyl group (δ 6.9–7.4 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ 190–195 ppm, oxime (C=N-OH) at δ 150–155 ppm .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), N–O (~930 cm⁻¹), and aromatic C–Cl (~750 cm⁻¹) .
  • X-ray crystallography : Monoclinic crystal system (e.g., P21/n space group) confirms spatial arrangement, with bond lengths (C=O: 1.21 Å, C–N: 1.28 Å) matching computational models .

Q. Methodological Answer :

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values <50 µg/mL indicate activity .
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to non-cancerous cells (e.g., HEK293) for selectivity .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate with orthogonal methods (e.g., apoptosis vs. necrosis staining) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing dichlorophenyl with trichlorophenyl) to isolate pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan; apply statistical tests (e.g., ANOVA) to identify outliers .

Case Study : Inconsistent antimicrobial results may stem from differences in bacterial strain virulence or culture media pH; adjust experimental parameters to match literature conditions .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key residues (e.g., Arg112 in CYP3A4) may form hydrogen bonds with the oxime group .
  • MD simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å indicates stable binding .
  • QSAR models : Train models on derivatives’ logP and IC₅₀ data to predict bioactivity; prioritize compounds with ClogP ~3.5 for optimal membrane permeability .

Validation : Cross-check computational results with experimental mutagenesis (e.g., alanine scanning) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q. Methodological Answer :

  • Core modifications :
    • Dichlorophenyl substitution : Replace with fluorophenyl to reduce steric hindrance while retaining electron-withdrawing effects .
    • Oxime vs. hydrazone : Oxime improves solubility but may reduce metabolic stability; compare pharmacokinetics in rodent models .
  • Functional group addition : Introduce sulfonate groups to enhance water solubility without disrupting aromatic stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.